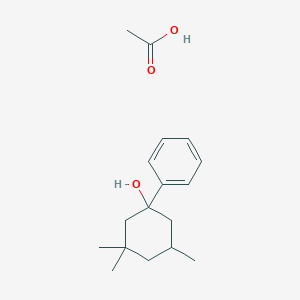
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol is a chemical compound with the molecular formula C17H26O2. It is also known as Cyclohexanol, 3,3,5-trimethyl-1-phenyl-, acetate. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with phenyl and trimethyl groups, and an acetate functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol typically involves the esterification of 3,3,5-trimethyl-1-phenylcyclohexanol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and catalysts, along with controlled temperature and pressure conditions, ensures the consistent production of the compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical processes. The phenyl and trimethyl groups contribute to the compound’s hydrophobic interactions with target molecules, influencing its binding affinity and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanol: A simpler analog without the phenyl and trimethyl substitutions.
Phenylcyclohexanol: Lacks the acetate group but contains the phenyl substitution.
Trimethylcyclohexanol: Contains the trimethyl groups but lacks the phenyl and acetate groups.
Uniqueness
Acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol is unique due to its combination of functional groups, which imparts distinct chemical and physical properties. The presence of both phenyl and trimethyl groups enhances its hydrophobicity, while the acetate group provides reactivity for further chemical modifications.
Propriétés
Numéro CAS |
823813-34-9 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
acetic acid;3,3,5-trimethyl-1-phenylcyclohexan-1-ol |
InChI |
InChI=1S/C15H22O.C2H4O2/c1-12-9-14(2,3)11-15(16,10-12)13-7-5-4-6-8-13;1-2(3)4/h4-8,12,16H,9-11H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
HPXRMBNSWLTMCU-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC(C1)(C2=CC=CC=C2)O)(C)C.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Iodobenzoyl)oxy]-N,N,N-trimethylbutan-1-aminium iodide](/img/structure/B14207058.png)

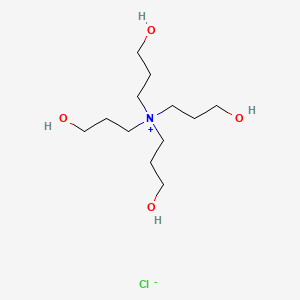
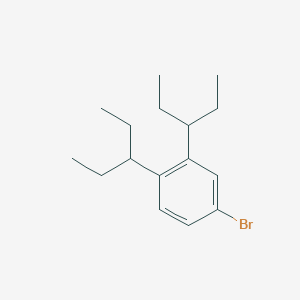
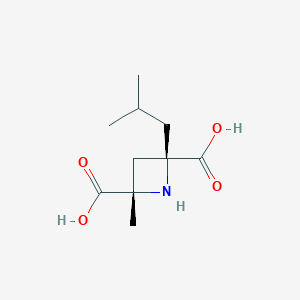
![Ethyl 3,5-bis[(tert-butoxycarbonyl)oxy]benzoate](/img/structure/B14207087.png)
![3-{4-Methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14207096.png)

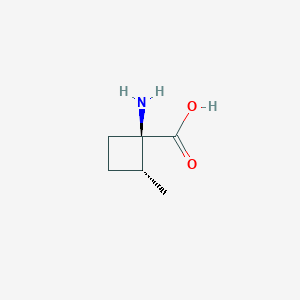
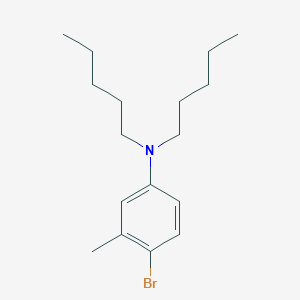
![1-[(2-Hexyldecanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14207112.png)
![4-[(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B14207119.png)
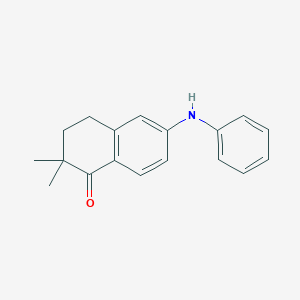
![4-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline](/img/structure/B14207133.png)
